molecular formula C17H18N2O2 B2788507 (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate CAS No. 858353-45-4

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate

Cat. No.: B2788507
CAS No.: 858353-45-4
M. Wt: 282.343
InChI Key: HKSUKHHLASCJJY-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate is a chemical compound with the molecular formula C17H18N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydrazinecarboxylate functional group

Scientific Research Applications

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate typically involves the reaction of 9-fluorenylmethanol with 1,2-dimethylhydrazinecarboxylate under specific conditions. One common method involves the use of a protecting group strategy, where the fluorenylmethanol is first converted to its corresponding chloroformate derivative using phosgene. This intermediate is then reacted with 1,2-dimethylhydrazinecarboxylate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate are commonly used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can yield fluorenylmethyl hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinecarboxylate moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (9H-fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate
  • (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
  • Fmoc-Cystamine HCl

Uniqueness

(9H-fluoren-9-yl)methyl 1,2-dimethylhydrazinecarboxylate is unique due to its specific hydrazinecarboxylate functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of structural features that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-methyl-N-(methylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-18-19(2)17(20)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSUKHHLASCJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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